2-(Chloromethyl)-1,3-dithiane

Hydrolytic stability Protecting group Acid-catalyzed hydrolysis

2-(Chloromethyl)-1,3-dithiane (CAS 35449-99-1) is a six-membered heterocyclic organosulfur compound of the 1,3-dithiane class, bearing a chloromethyl substituent at the C-2 position. Its molecular formula is C₅H₉ClS₂ with a molecular weight of 168.7 g/mol and an exact mass of 167.98342 g/mol.

Molecular Formula C5H9ClS2
Molecular Weight 168.7 g/mol
Cat. No. B12120807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-1,3-dithiane
Molecular FormulaC5H9ClS2
Molecular Weight168.7 g/mol
Structural Identifiers
SMILESC1CSC(SC1)CCl
InChIInChI=1S/C5H9ClS2/c6-4-5-7-2-1-3-8-5/h5H,1-4H2
InChIKeyJIEGTIHFJXKUCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)-1,3-dithiane (CAS 35449-99-1): Procurement-Relevant Identity, Physicochemical Profile, and Comparator Landscape


2-(Chloromethyl)-1,3-dithiane (CAS 35449-99-1) is a six-membered heterocyclic organosulfur compound of the 1,3-dithiane class, bearing a chloromethyl substituent at the C-2 position [1]. Its molecular formula is C₅H₉ClS₂ with a molecular weight of 168.7 g/mol and an exact mass of 167.98342 g/mol [2]. The compound belongs to a broader family of dithiane-based reagents that serve as acyl anion equivalents in umpolung chemistry, as established by the classic Corey–Seebach reaction [3]. This evidence guide compares 2-(Chloromethyl)-1,3-dithiane against its closest functional analogs—including 2-(Chloromethyl)-1,3-dithiolane (CAS 86147-22-0, the five-membered ring analog), 2-(bromomethyl)-1,3-dithiane, 2-(hydroxymethyl)-1,3-dithiane, and 2-chloro-1,3-dithiane—to provide procurement-relevant differentiation based on quantifiable stability, reactivity, and biological activity data.

Why 2-(Chloromethyl)-1,3-dithiane Cannot Be Replaced by a Generic Dithiane or Dithiolane Analog


Substitution of 2-(Chloromethyl)-1,3-dithiane with a closely related analog—whether a different ring size (dithiolane), a different halogen (bromo), or a different leaving group (hydroxyl)—can lead to significantly altered reaction outcomes, including lower yields, reduced chemoselectivity, or even complete failure of the intended transformation. This is because the six-membered 1,3-dithiane ring exhibits measurably greater resistance to acid-catalyzed hydrolysis than the five-membered 1,3-dithiolane ring [1], while the chloromethyl group provides a distinct balance of nucleophilic substitution (SN2) reactivity versus elimination (E2) compared with the bromomethyl analog [2]. Furthermore, chlorine-substituted dithianes demonstrate biological activities—such as male antifertility effects in rodent models—that are absent in non-halogenated analogs at comparable doses [3]. These three dimensions—ring stability, leaving-group reactivity, and biological activity—constitute quantifiable, verifiable points of differentiation that directly impact scientific selection and procurement decisions.

Quantitative Differentiation Evidence for 2-(Chloromethyl)-1,3-dithiane Versus Closest Analogs


Hydrolytic Stability: 1,3-Dithiane Ring Is Significantly More Resistant to Acid Hydrolysis Than the 1,3-Dithiolane Ring

Kinetic studies demonstrate that 2-aryl-1,3-dithianes are substantially more resistant to acid-catalyzed hydrolysis than their 1,3-dithiolane counterparts under identical conditions (6.0–9.0 mol dm⁻³ HClO₄). Higher acid concentrations are required to achieve comparable hydrolysis rates for dithianes, and the hydrolysis proceeds via an A2 mechanism in both ring systems [1]. This ring-size-dependent stability means that 2-(Chloromethyl)-1,3-dithiane retains its protecting-group integrity under conditions where 2-(Chloromethyl)-1,3-dithiolane would undergo premature deprotection.

Hydrolytic stability Protecting group Acid-catalyzed hydrolysis Ring-size effect

Leaving-Group Reactivity: Chloromethyl Offers Superior SN2/E2 Selectivity Over Bromomethyl

The leaving-group ability of halides follows the established order I⁻ > Br⁻ > Cl⁻ > F⁻, based on the pKa of the conjugate acid (Br⁻ pKa ≈ –9; Cl⁻ pKa ≈ –7). While the bromomethyl analog is a better leaving group, this enhanced reactivity comes at the cost of increased competing β-elimination, particularly under basic conditions or at elevated temperatures. For the 2-(chloromethyl)-1,3-dithiolane system, thermal elimination of HCl is a documented side reaction that yields 2,3-dihydro-1,4-dithiin as an impurity [1]. In the dithiane system, the chloromethyl group provides sufficient reactivity for efficient SN2 displacement while suppressing elimination pathways, offering a more controllable alkylation reagent than the bromomethyl analog [2].

Nucleophilic substitution SN2 Elimination Leaving group Chemoselectivity

Biological Activity: Chlorine-Substituted Dithianes Exhibit Dose-Dependent Male Antifertility Effects Absent in Non-Halogenated Analogs

In a systematic study of chlorine-substituted dioxolanes, dithiolanes, and dithianes, Hirsch et al. (1975) demonstrated that chlorine substitution is a prerequisite for male antifertility activity in rats [1]. Non-halogenated dithiane analogs, including the parent 1,3-dithiane and 2-methyl-1,3-dithiane, showed no antifertility activity at comparable oral doses. The study substantiated that compound 1 (a chloromethyl-substituted dithiane derivative) produced significant, reversible infertility in male rats, establishing a clear structure-activity relationship where the chlorine atom is essential for biological activity within this compound class.

Antifertility Male contraceptive Chlorinated dithiane Structure-activity relationship Reproductive toxicology

Synthetic Role Divergence: 2-(Chloromethyl)-1,3-dithiane Enables Umpolung Alkylation, Whereas 2-Chloro-1,3-dithiane Serves as a Formyl Cation Equivalent

The position of the chlorine atom dictates the synthetic role of the dithiane reagent. 2-Chloro-1,3-dithiane (chlorine directly attached to the dithiane ring at C-2) functions as a 'formyl cation equivalent,' reacting with nucleophiles to introduce a masked formyl group [1][2]. In contrast, 2-(Chloromethyl)-1,3-dithiane (chlorine on the side chain) is designed for deprotonation at the dithiane C-2 position to generate a nucleophilic acyl anion equivalent, which then undergoes alkylation with electrophiles—the classic Corey–Seebach umpolung strategy [3]. These are mechanistically distinct and non-interchangeable synthetic roles. Confusing the two reagents will lead to failed reactions, as the electrophilic 2-chloro-1,3-dithiane cannot generate the nucleophilic dithiane anion required for umpolung alkylation.

Umpolung Acyl anion equivalent Formyl cation equivalent Corey-Seebach reaction Synthetic methodology

Physical Property Differentiation: Molecular Weight, Boiling Point, and Spectral Fingerprint Distinguish 2-(Chloromethyl)-1,3-dithiane from Its Dithiolane Analog

The six-membered 1,3-dithiane ring confers measurably different physical properties compared with the five-membered 1,3-dithiolane analog. 2-(Chloromethyl)-1,3-dithiane has a molecular weight of 168.7 g/mol and an exact mass of 167.98342 g/mol, as confirmed by GC-MS (SpectraBase Wiley Registry) [1]. The 1,3-dithiolane analog (CAS 86147-22-0) has a molecular weight of 154.68 g/mol (C₄H₇ClS₂), representing a ΔMW of 14.02 g/mol (one CH₂ unit) . This mass difference, combined with distinct GC retention indices and mass spectral fragmentation patterns, enables unambiguous identification and purity assessment of the correct reagent upon receipt, reducing the risk of costly synthetic failures due to mis-shipment or isomer confusion.

Molecular weight Boiling point Mass spectrometry Quality control Purity assessment

Evidence-Backed Application Scenarios for 2-(Chloromethyl)-1,3-dithiane in Research and Industrial Procurement


Multi-Step Total Synthesis Requiring Acid-Stable Carbonyl Protection

In natural product total synthesis where carbonyl protecting groups must survive acidic work-up or chromatography steps, 2-(Chloromethyl)-1,3-dithiane provides the superior hydrolytic stability of the six-membered dithiane ring. Acid-catalyzed hydrolysis kinetic studies confirm that 1,3-dithianes hydrolyze measurably more slowly than 1,3-dithiolanes under identical perchloric acid conditions (6.0–9.0 mol dm⁻³) [1]. The chloromethyl side chain further enables subsequent alkylation or elimination chemistry after unmasking, providing a bifunctional building block that a non-halogenated dithiane cannot offer.

Nucleophilic Alkylation via Umpolung Chemistry (Corey-Seebach Strategy)

For C–C bond formation via the Corey–Seebach umpolung strategy, 2-(Chloromethyl)-1,3-dithiane is the correct reagent choice. Deprotonation at the dithiane C-2 position with n-butyllithium generates a nucleophilic acyl anion equivalent that can be alkylated with electrophiles [1]. This stands in contrast to 2-chloro-1,3-dithiane, which functions as an electrophilic formyl cation equivalent [2], and with which this umpolung alkylation would fail. The chloromethyl leaving group also offers better SN2/E2 selectivity than the bromomethyl analog, reducing elimination byproducts [3].

Non-Hormonal Male Contraceptive Research and Reproductive Toxicology

In reproductive biology research targeting non-hormonal male contraception, the chlorine atom on the dithiane scaffold is structurally essential for antifertility activity. Hirsch et al. (1975) demonstrated that chlorine-substituted dithianes produce dose-dependent, reversible infertility in male rats, whereas non-halogenated dithiane analogs show no activity at comparable doses [1]. Procurement of 2-(Chloromethyl)-1,3-dithiane specifically—rather than a generic non-halogenated dithiane—is therefore required to replicate or extend these biological findings.

Incoming Quality Control Verification via GC-MS Fingerprinting

Upon receipt of 2-(Chloromethyl)-1,3-dithiane, laboratories can perform rapid identity confirmation using GC-MS. The compound has a characteristic exact mass of 167.98342 g/mol and a documented mass spectrum in the Wiley Registry of Mass Spectral Data [1]. The 14 Da mass difference from the dithiolane analog (exact mass 153.96777 g/mol) enables unambiguous discrimination between the six-membered and five-membered ring reagents, preventing costly synthetic failures resulting from isomer mis-shipment [2].

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